1-Benzyl-2-(4-isopropylphenyl)-6-oxo-3-piperidinecarboxylic acid

Description

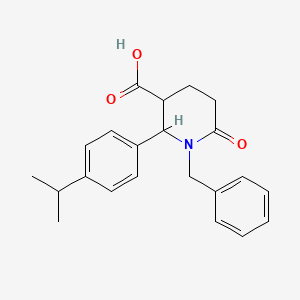

1-Benzyl-2-(4-isopropylphenyl)-6-oxo-3-piperidinecarboxylic acid is a piperidine-derived compound featuring a benzyl group at the 1-position, a 4-isopropylphenyl substituent at the 2-position, and a 6-oxo group on the piperidine ring.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-6-oxo-2-(4-propan-2-ylphenyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-15(2)17-8-10-18(11-9-17)21-19(22(25)26)12-13-20(24)23(21)14-16-6-4-3-5-7-16/h3-11,15,19,21H,12-14H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYIFZMOYJCEOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C(CCC(=O)N2CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-2-(4-isopropylphenyl)-6-oxo-3-piperidinecarboxylic acid (CAS Number: 937604-04-1) is a compound of interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₂₂H₂₅NO₃

- Molecular Weight : 351.44 g/mol

- Melting Point : 164–165 °C

Antagonistic Effects

Research indicates that benzyl-piperidine derivatives, including this compound, exhibit significant antagonistic effects on chemokine receptors. Specifically, studies have demonstrated that these compounds can act as potent antagonists for the CCR3 receptor, which plays a crucial role in inflammatory responses.

In vitro studies have shown that these compounds effectively inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting potential applications in treating allergic conditions and asthma .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of benzyl-piperidine derivatives reveals that modifications to the piperidine ring and the introduction of various substituents can significantly enhance their biological activity. For instance, the introduction of N-(alkyl)benzyl groups has been identified as a key pharmacophore for selective CCR3 antagonism. Further SAR studies suggest that specific substitutions can improve binding potency from micromolar to low nanomolar ranges .

Study 1: Eosinophil Chemotaxis Inhibition

A notable study evaluated the ability of various benzyl-piperidine derivatives to inhibit eosinophil chemotaxis. The results indicated that this compound exhibited a dose-dependent inhibition of eosinophil migration in response to eotaxin, with an IC50 value in the low nanomolar range. This suggests its potential utility in managing eosinophilic inflammatory diseases .

Study 2: Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed using HaCaT cells (human keratinocyte cell line). The half-maximal inhibitory concentration (IC50) was determined to be significantly higher than the effective concentrations for inhibiting eosinophil activity, indicating a favorable selectivity index (SI). This suggests that while the compound is effective at low concentrations for its intended biological activity, it exhibits low toxicity towards non-cancerous cells .

Summary of Findings

| Activity | IC50/Other Metrics | Comments |

|---|---|---|

| Eosinophil Chemotaxis Inhibition | Low nanomolar range | Significant inhibitory effect |

| Cytotoxicity (HaCaT cells) | High IC50 | Low toxicity observed |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-benzyl-2-(4-isopropylphenyl)-6-oxo-3-piperidinecarboxylic acid and related compounds:

Key Structural and Functional Insights :

Core Heterocyclic Ring: The target compound and Benzyl 4-aminopiperidine-1-carboxylate share a piperidine backbone, but their substituents differ significantly. The 6-oxo group in the target compound may influence ring conformation and hydrogen-bonding capacity compared to the 4-amino group in the latter . IM-7 and pyrrolidine derivatives (e.g., 1-Benzyl-2-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) utilize imidazolidinone and pyrrolidine cores, respectively. These smaller rings may confer distinct pharmacokinetic properties, such as metabolic stability or membrane permeability .

However, IM-7's imidazolidinone ring and phenyl substituents at the 3-position correlate with cardiovascular activity in preclinical models . 3,5-Dimethoxyphenyl substituents in pyrrolidine derivatives demonstrate selectivity against cancer cells, suggesting aryl group electronics (e.g., methoxy donor effects) play a role in biological targeting .

Synthetic Routes: IM-7 and related imidazolidinones are synthesized via Strecker reactions using amino acids, followed by cyclization with aryl isocyanates. This contrasts with the target compound’s undisclosed synthesis, which may involve piperidine ring functionalization or carboxylation strategies .

Pharmacological Profiles :

- While the target compound lacks explicit activity data, IM-7 ’s cardiovascular effects and pyrrolidine derivatives’ anticancer activity highlight the importance of core heterocycles and substituent positioning in modulating biological responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.